molecular formula C20H19FN4O3S2 B11287284 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide

Cat. No.: B11287284
M. Wt: 446.5 g/mol
InChI Key: XEAGQJMZMMLERL-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, linked to a butanamide chain with a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl and amino groups. The final step involves the coupling of the pyrimidine derivative with the butanamide chain under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)BUTANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C20H19FN4O3S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C20H19FN4O3S2/c1-2-16(19(26)24-14-10-8-13(21)9-11-14)29-20-23-12-17(18(22)25-20)30(27,28)15-6-4-3-5-7-15/h3-12,16H,2H2,1H3,(H,24,26)(H2,22,23,25)

InChI Key

XEAGQJMZMMLERL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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